Carbazomycine D

Vue d'ensemble

Description

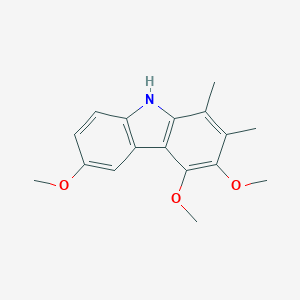

La Carbazomycine D est un membre de la famille des antibiotiques de type carbazole, isolée pour la première fois dans les années 1980 du bouillon de culture de la bactérie Streptoverticillium ehimense . Les Carbazomycines sont remarquables pour leur squelette carbazole unique, qui consiste en une structure tricyclique avec deux cycles benzéniques fusionnés de part et d'autre d'un noyau pyrrole. La this compound, ainsi que ses analogues, présente des activités biologiques significatives, notamment des propriétés antibactériennes, antifongiques et antioxydantes .

Applications De Recherche Scientifique

Carbazomycin D has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying carbazole chemistry and synthesis.

Biology: Carbazomycin D exhibits antibacterial and antifungal activities, making it a valuable compound for studying microbial inhibition.

Medicine: Its antioxidant properties are of interest in developing therapeutic agents for oxidative stress-related diseases.

Mécanisme D'action

Target of Action

Carbazomycin D, like its related compounds, primarily targets leukemic cells . It has been shown to have a cytotoxic effect on these cells, making it a potential lead compound for the treatment of acute myeloid leukemia (AML) .

Mode of Action

It is known that related compounds, such as carbazomycin b, hamper the membrane formation of certain bacteria, reduce the production of specific substances like xanthomonadin and extracellular polymeric substance (eps), and change the components of the cell membrane . This leads to structural deformation of the bacterial cells

Biochemical Pathways

Carbazomycin D likely affects the biochemical pathways involved in cell membrane formation and the production of certain substances within the cell . The compound’s interaction with these pathways can lead to structural deformation of the cells and a negative impact on their metabolism . For instance, Carbazomycin B has been shown to reduce the activity of malate dehydrogenase (MDH) and suppress protein expression .

Pharmacokinetics

The total synthesis of related compounds, such as carbazomycin a, has been achieved , which could provide a basis for further studies on the pharmacokinetics of Carbazomycin D.

Result of Action

The result of Carbazomycin D’s action is the cytotoxic effect on leukemic cells . This effect is likely due to the compound’s interaction with the cell membrane and its impact on the cell’s metabolism .

Analyse Biochimique

Biochemical Properties

The latest development of in silico analysis of the biosynthetic gene clusters for bacterial carbazoles has allowed studies on the biosynthesis of a carbazole skeleton, which was established by sequential enzyme-coupling reactions associated with an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . Carbazomycin D, as a member of the carbazole family, may share similar biochemical properties.

Cellular Effects

It has been shown to be active against certain fungi and bacteria, suggesting that it may interfere with cellular processes in these organisms .

Molecular Mechanism

The biosynthesis of a carbazole skeleton involves sequential enzyme-coupling reactions associated with a carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . These enzymes may play a role in the molecular mechanism of Carbazomycin D.

Méthodes De Préparation

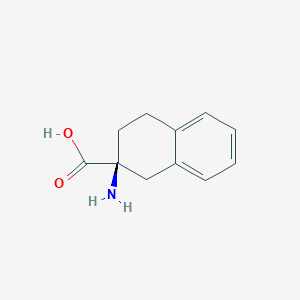

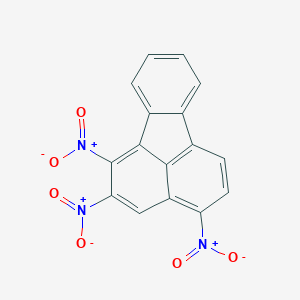

Voies de synthèse et conditions réactionnelles : La synthèse totale de la Carbazomycine D implique plusieurs étapes clés. La synthèse commence avec le 5-chloro-1,2,3-triméthoxybenzène symétrique. Les étapes clés comprennent la formation de carbazole par réaction d'aryne et la méthylation pour produire un carbazole à substitution multiple . La déméthylation régiosélective utilisant le trichlorure de bore et l'installation subséquente d'un groupe méthoxy sont des étapes cruciales dans la synthèse de la this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications potentielles d'échelle. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté dans les environnements industriels.

Analyse Des Réactions Chimiques

Types de réactions : La Carbazomycine D subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir les dérivés quinoniques en hydroquinones.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers substituants sur le cycle carbazole.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont employés en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers carbazoles substitués, quinones et hydroquinones, selon les conditions réactionnelles et les réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle sert de composé modèle pour l'étude de la chimie et de la synthèse du carbazole.

Biologie : La this compound présente des activités antibactériennes et antifongiques, ce qui en fait un composé précieux pour l'étude de l'inhibition microbienne.

Médecine : Ses propriétés antioxydantes sont intéressantes pour le développement d'agents thérapeutiques pour les maladies liées au stress oxydatif.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les membranes cellulaires microbiennes, ce qui conduit à une perturbation de l'intégrité membranaire et à l'inhibition des processus cellulaires essentiels. Le composé cible des enzymes et des voies spécifiques, y compris la 5-lipoxygenase, qui est impliquée dans la réponse inflammatoire . Cette inhibition entraîne une diminution de la croissance et de la prolifération microbienne.

Comparaison Avec Des Composés Similaires

La Carbazomycine D peut être comparée à d'autres antibiotiques carbazoliques tels que la Carbazomycine A, la Carbazomycine B et la Carbazomycine C. Bien que tous ces composés partagent une structure de base similaire, ils diffèrent par leurs substituants et leurs activités biologiques . Par exemple :

Carbazomycine A : Présente de fortes activités antibactériennes et antifongiques.

Carbazomycine B : Présente une activité antioxydante plus forte en raison de la présence d'un groupe hydroxy phénolique.

Carbazomycine C : Connue pour son activité inhibitrice de la 5-lipoxygenase.

Ces différences mettent en évidence les propriétés uniques de la this compound, en particulier son groupe méthoxy, qui contribue à ses activités biologiques distinctes.

Propriétés

IUPAC Name |

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

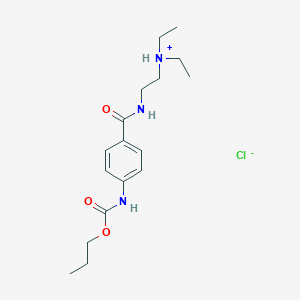

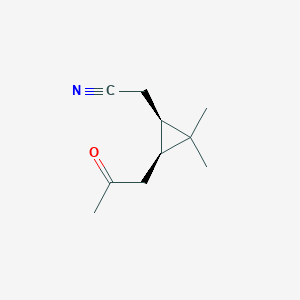

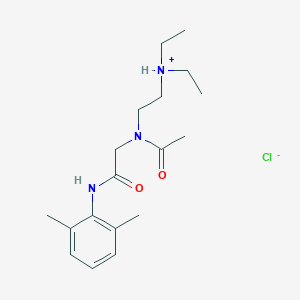

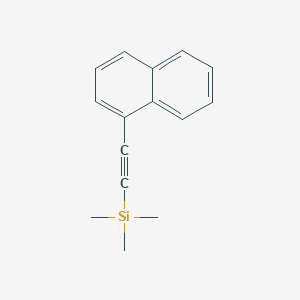

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

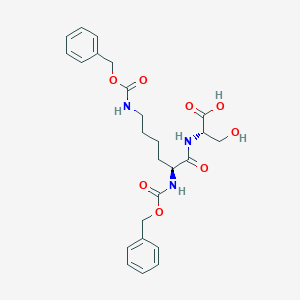

Feasible Synthetic Routes

Q1: What is the source of Carbazomycin D?

A1: Carbazomycin D was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].

Q2: Are there any other compounds similar to Carbazomycin D isolated from the same source?

A2: Yes, along with Carbazomycin D, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)